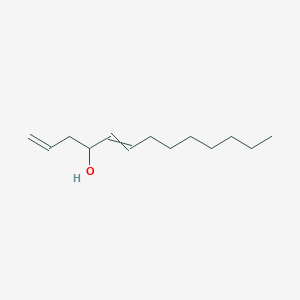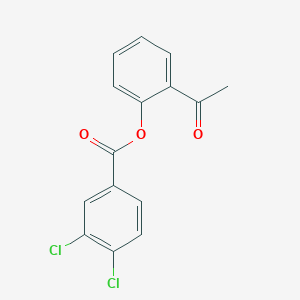
Bis(chlorosulfanyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(chlorosulfanyl)methane: is an organosulfur compound with the molecular formula CH₂Cl₂S₂ It is characterized by the presence of two chlorosulfanyl groups attached to a central methane carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(chlorosulfanyl)methane typically involves the reaction of methane with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction can be represented as follows:
CH₄ + 2 S₂Cl₂ → CH₂Cl₂S₂ + 2 HCl
This reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(chlorosulfanyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The chlorosulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(chlorosulfanyl)methane has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mécanisme D'action
The mechanism of action of bis(chlorosulfanyl)methane involves its interaction with various molecular targets. The chlorosulfanyl groups can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects.
Comparaison Avec Des Composés Similaires
Chlorosulfonyl isocyanate (CSI): This compound also contains a chlorosulfonyl group and is used in organic synthesis.
Bis(indolyl)methanes (BIMs): These compounds have two indole groups attached to a central methane carbon and are known for their pharmacological activities.
Uniqueness: Bis(chlorosulfanyl)methane is unique due to its specific combination of chlorosulfanyl groups, which imparts distinct chemical reactivity and potential applications. Unlike other similar compounds, it offers a unique set of properties that can be exploited in various fields of research and industry.
Propriétés
Numéro CAS |
114079-01-5 |
|---|---|
Formule moléculaire |
CH2Cl2S2 |
Poids moléculaire |
149.1 g/mol |
Nom IUPAC |
chlorosulfanylmethyl thiohypochlorite |
InChI |
InChI=1S/CH2Cl2S2/c2-4-1-5-3/h1H2 |
Clé InChI |
YXUFPPFTIQOPFR-UHFFFAOYSA-N |
SMILES canonique |
C(SCl)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



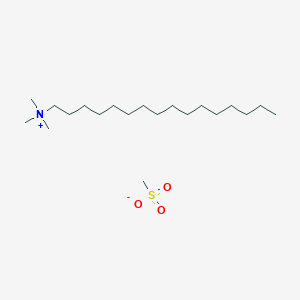
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
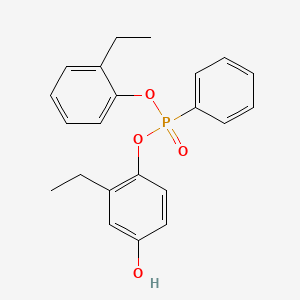


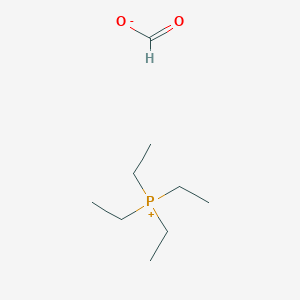

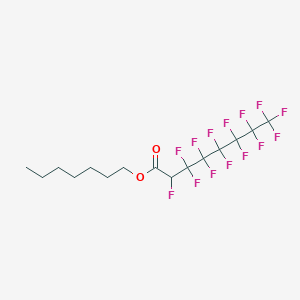
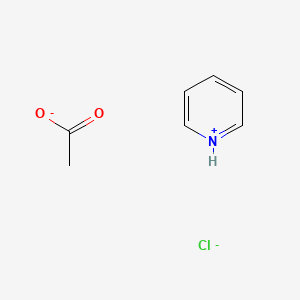
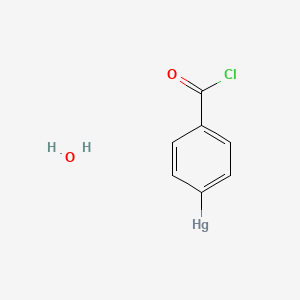
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
